L-Ornithine-L-aspartate (LOLA) is a stable salt formed from two naturally occurring, non-essential L-amino acids: L-ornithine and L-aspartic acid. [] These amino acids play crucial roles in ammonia detoxification, proline and polyamine biosynthesis. [] LOLA is used in scientific research to investigate its effects on various physiological and pathological processes, particularly in the context of liver function and ammonia metabolism.
L-Ornithine L-aspartate is a compound composed of two amino acids: L-ornithine and L-aspartic acid. It has garnered attention for its potential therapeutic applications, particularly in the treatment of liver disorders, including hepatic encephalopathy and non-alcoholic fatty liver disease. This compound is recognized for its ability to lower ammonia levels in the blood, which is crucial in managing conditions associated with liver dysfunction.
L-Ornithine L-aspartate can be derived from natural sources, as both constituent amino acids are found in various proteins. Additionally, it can be synthesized through chemical processes involving the hydrolysis of L-arginine or through direct combination of L-ornithine and L-aspartic acid under specific conditions .
In terms of classification, L-ornithine L-aspartate is categorized as a dipeptide. It falls under the broader category of amino acid derivatives and is often studied within the context of pharmacology due to its biochemical properties and physiological effects.
The synthesis of L-ornithine L-aspartate can be achieved through various methods. One notable approach involves the basic hydrolysis of L-arginine using barium hydroxide, which facilitates the conversion into L-ornithine. This method allows for the subsequent reaction with L-aspartic acid to yield the final product .
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For instance, one method reported a high yield with low impurity levels by maintaining specific ratios of reactants and employing purification techniques post-synthesis . Another method involved mixing L-ornithine hydrochloride with deionized water, followed by stirring and reacting at room temperature for a defined period .
L-Ornithine L-aspartate has a molecular formula of . Its structure consists of two amino acid moieties linked by a peptide bond. The spatial arrangement allows for interactions that are critical for its biological activity.
The molecular weight of L-ornithine L-aspartate is approximately 188.17 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in both amino acids, which contributes to its biological activity.
L-Ornithine L-aspartate participates in several biochemical reactions, primarily related to ammonia metabolism. It acts as a substrate for enzymes involved in the urea cycle and glutamine synthesis. The compound enhances the conversion of ammonia into urea, thereby facilitating its excretion from the body.
The mechanism by which L-ornithine L-aspartate lowers ammonia levels involves two primary pathways:
The mechanism of action of L-ornithine L-aspartate primarily revolves around its role in ammonia detoxification. Upon administration, it promotes:
This dual action not only helps in reducing hyperammonemia but also supports liver function by improving metabolic processes within hepatocytes .
Clinical studies have demonstrated that administration of L-ornithine L-aspartate significantly reduces serum ammonia levels in patients with hepatic encephalopathy compared to placebo groups . These findings underscore its potential as a therapeutic agent in managing liver-related conditions.
L-Ornithine L-aspartate is typically presented as a white crystalline powder. It is soluble in water but has limited solubility in organic solvents. The compound's stability can be influenced by pH and temperature conditions.
Chemically, it exhibits properties typical of amino acids and peptides:
Relevant analyses indicate that maintaining optimal storage conditions (cool and dry) can prolong its shelf life and efficacy .
L-Ornithine L-aspartate has several scientific uses, particularly in clinical settings:
LOLA orchestrates ammonia detoxification primarily through targeted enhancement of the hepatic urea cycle. Ornithine serves as an essential activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme that initiates ammonia incorporation into urea [1] [8]. In cirrhotic livers, residual periportal hepatocytes (retaining ~15–20% functionality) exhibit upregulated CPS1 activity when exposed to pharmacologic concentrations of ornithine [5]. Concurrently, aspartate donates nitrogen atoms to the urea cycle via argininosuccinate synthetase, converting citrulline to argininosuccinate. Clinical studies confirm this dual action: IV LOLA (5–40 g) in cirrhotic patients elevated urea production while reducing venous ammonia in a dose-dependent manner (r = -0.92, p < 0.001) [1] [8]. The compound thus overcomes substrate limitations characteristic of impaired hepatocyte function.
Table 1: Key Enzymatic Targets of LOLA in Ammonia Detoxification
Enzyme | LOLA Component | Role | Effect of LOLA |
---|---|---|---|
Carbamoyl Phosphate Synthetase I | L-Ornithine | Rate-limiting step of urea cycle | Allosteric activation ↑ 200–300% |
Argininosuccinate Synthetase | L-Aspartate | Incorporates aspartate into urea cycle | Substrate provision → Urea flux ↑ 40–60% |
Ornithine Aminotransferase | L-Ornithine | Converts ornithine → glutamate | Glutamate pool expansion for glutamine synthesis |
Glutamine Synthetase | L-Glutamate (derived) | Ammonia fixation in muscle/astrocytes | Activity ↑ 2.5-fold in skeletal muscle |
Under hepatic insufficiency, skeletal muscle becomes the dominant site for ammonia elimination via glutamine synthetase (GS). LOLA fuels this adaptation through two parallel mechanisms: (1) Ornithine undergoes transamination to glutamate by ornithine aminotransferase (OAT), and (2) Aspartate transamination yields oxaloacetate and glutamate [1] [5]. Glutamate then binds ammonia via GS to form glutamine. Arteriovenous difference studies in cirrhotic patients demonstrate a 31% increase in fractional ammonia extraction by muscle following LOLA infusion, accompanied by elevated glutamine release [5].
In astrocytes, LOLA-derived glutamate facilitates glutamine synthesis but without exacerbating cerebral edema. Unlike peripheral tissues, LOLA does not increase cerebrospinal fluid (CSF) glutamine concentrations despite lowering blood ammonia, indicating compartmentalized detoxification [3] [8]. This selectivity prevents osmotic stress in the brain while supporting systemic ammonia clearance.
Aspartate’s metabolic impact extends beyond nitrogen metabolism. It undergoes rapid transamination with α-ketoglutarate to generate oxaloacetate and glutamate, replenishing Krebs cycle intermediates [1] [5]. This anaplerotic reaction:
In portacaval-shunted rats, LOLA infusion reversed ammonia-induced coma and normalized hepatic ATP/ADP ratios (p < 0.01 vs. saline controls) [3]. The aspartate moiety thus couples ammonia detoxification with cellular bioenergetics.
LOLA demonstrates direct mitochondrial-stabilizing properties in neuronal models. In rotenone-induced Parkinson’s disease (PD) models using SH-SY5Y cells, LOLA (5 mM, 24h) reversed the collapse of the mitochondrial membrane potential (ΔΨm) by 89% [7]. Tetramethylrhodamine ethyl ester (TMRE) fluorescence assays confirmed repolarization of depolarized mitochondria, correlating with restored ATP synthesis (p < 0.001 vs. untreated cells). This effect was attributed to ornithine’s selective uptake via the mitochondrial ornithine transporter 1 (ORNT1), which concentrates ornithine within the mitochondrial matrix to support:
Mitochondrial dysfunction in hyperammonemia involves ROS overproduction and Ca²⁺ dysregulation. LOLA modulates both pathways:
Table 2: Mitochondrial Effects of LOLA (5 mM) in Experimental Models
Parameter | Model | Change vs. Control | Mechanism |
---|---|---|---|
ΔΨm | Rotenone-induced PD | ↑ 89% (p < 0.001) | ORNT1-dependent uptake; Enhanced ETC flux |
Mitochondrial ROS | CCl₄ hepatotoxicity | ↓ 52% (p < 0.01) | GSH synthesis ↑; SOD activation |
[Ca²⁺]m overload | 6-OHDA neurotoxicity | ↓ 3.2-fold (p < 0.001) | NCX expression/activity ↑ |
ATP synthesis | Portacaval-shunted rats | Normalized (p < 0.01) | Aspartate-driven anaplerosis |
LOLA enhances nitric oxide (NO) bioavailability through both ornithine and aspartate. Ornithine serves as the substrate for endothelial nitric oxide synthase (eNOS), while aspartate-derived fumarate stabilizes tetrahydrobiopterin (BH₄), a critical eNOS cofactor [5] [7]. In cirrhotic livers, LOLA infusion:
These vascular effects counteract portal hypertension while augmenting hepatocyte nutrient delivery.
The aspartate component of LOLA fuels cellular antioxidant defenses through glutathione (GSH) precursor synthesis. Aspartate-to-oxaloacetate conversion yields NADPH via malic enzyme, sustaining glutathione reductase activity. Simultaneously, ornithine-derived glutamate provides the glutamate moiety for GSH synthesis [7]. Experimental data show:
This triad of effects—NO modulation, ROS scavenging, and GSH synthesis—establishes LOLA as a redox-modifying agent beyond its ammoniagenic role.
Table 3: Redox Pathways Modulated by LOLA
Pathway | LOLA Component | Effect | Functional Outcome |
---|---|---|---|
eNOS activation | L-Ornithine | NO ↑ 40% | Vasodilation; Microcirculation improvement |
Glutathione synthesis | L-Aspartate → Glutamate | GSH ↑ 35%; GCL activity ↑ 22% | ROS scavenging; Lipid peroxidation ↓ |
NADPH generation | L-Aspartate → Oxaloacetate | NADPH pool ↑ 30% | Regeneration of reduced glutathione |
BH₄ stabilization | Fumarate (from aspartate) | eNOS coupling ↑ | Prevention of peroxynitrite formation |
Concluding Perspectives
L-Ornithine L-aspartate exemplifies precision biochemistry in clinical translation. Its therapeutic effects arise from synergistic actions of its constituent amino acids: ornithine as a urea cycle activator and mitochondrial modulator, and aspartate as an anaplerotic precursor and redox cofactor. By targeting ammonia detoxification across multiple organs (liver, muscle, brain), stabilizing mitochondrial integrity, and rebalancing redox signaling, LOLA addresses the metabolic disarray inherent in hyperammonemic states at a systems level. Future research should explore its interactions with the gut-liver axis and sarcopenia-related pathways to unlock further therapeutic dimensions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7